- Pyrido[2,3-b][1,4]oxazines and tetrahydropyrido[2,3-b][1,4]oxazepines as IAP antagonists and their preparation, World Intellectual Property Organization, , ,
Cas no 946121-78-4 (7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine)
946121-78-4 structure
Product Name:7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Numero CAS:946121-78-4
MF:C7H7BrN2O
MW:215.047280550003
MDL:MFCD15527041
CID:2101851
PubChem ID:66789061
Update Time:2025-06-10
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Pyrido[2,3-b][1,4]oxazine, 7-bromo-2,3-dihydro-
- 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (ACI)
- Z1269152625
- AB70687
- MFCD15527041
- 7-bromo-2,3-dihydro-1H-4-oxa-1,5-diaza-naphthalene
- DB-264050
- WMB12178
- 946121-78-4
- FFQNNPQQIUKLGV-UHFFFAOYSA-N
- 7-BROMO-1H,2H,3H-PYRIDO[2,3-B][1,4]OXAZINE
- AKOS017553938
- CS-0128559
- EN300-132685
- SCHEMBL752154
- F30181
- SY153580
- AS-48286
-
- MDL: MFCD15527041
- Inchi: 1S/C7H7BrN2O/c8-5-3-6-7(10-4-5)11-2-1-9-6/h3-4,9H,1-2H2
- Chiave InChI: FFQNNPQQIUKLGV-UHFFFAOYSA-N
- Sorrisi: BrC1C=C2C(OCCN2)=NC=1
Proprietà calcolate
- Massa esatta: 213.97418g/mol
- Massa monoisotopica: 213.97418g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 144
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 34.2Ų
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0124-1g |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 97% | 1g |
1780.89CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0124-5g |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 97% | 5g |
7123.56CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0124-500mg |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 97% | 500mg |
1314.47CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0124-25g |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 97% | 25g |
28494.22CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0124-250mg |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 97% | 250mg |
1060.05CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0124-100mg |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 97% | 100mg |
924.37CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12140-5g |
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 95% | 5g |
$400 | 2023-09-07 | |
| Alichem | A029184452-1g |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 95% | 1g |
$504.90 | 2023-08-31 | |
| Chemenu | CM195018-250mg |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 97% | 250mg |
$95 | 2024-07-19 | |
| Chemenu | CM195018-1g |
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
946121-78-4 | 97% | 1g |
$232 | 2024-07-19 |
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; rt; 1 h, 60 °C; 60 °C → rt
1.2 Reagents: Methanol ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 1 - 2, 60 °C
1.2 Reagents: Methanol ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 1 - 2, 60 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 min, 100 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10
1.2 Reagents: Hydrochloric acid Solvents: Water ; 75 min, 100 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10
Riferimento
- Preparation of phenylsulfonyl heterocycles as liver carnitine palmitoyl transferase 1 (L-CPT1) inhibitors, United States, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Acetic acid , Iron ; 25 °C; 3 h, 60 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 70 °C
1.3 Solvents: Methanol ; 0 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 70 °C
1.3 Solvents: Methanol ; 0 °C
Riferimento
- Preparation of aminopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Preparation of phenylsulfonyl heterocycles as liver carnitine palmitoyl transferase 1 (L-CPT1) inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron ; 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 110 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, 110 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Riferimento
- Preparation of heteroaryl compounds as inhibitors of necrosis, composition and method using the same, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 20 min, 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of oxazine compounds as URAT1 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; overnight, 80 °C
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Riferimento
- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 2 h, 70 °C
Riferimento
- Preparation of chromenopyrimidine derivatives as phosphatidylinsitol phosphate kinase inhibitors, United States, , ,
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Novel bicyclic substituted sulfonylurea compounds as inhibitors of interleukin-1 activity and their preparation, World Intellectual Property Organization, , ,
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Raw materials
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Preparation Products
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:946121-78-4)7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Numero d'ordine:A930885
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:02
Prezzo ($):615.0
Email:sales@amadischem.com
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Letteratura correlata
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
946121-78-4 (7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine) Prodotti correlati
- 886373-00-8(5-Bromo-2-ethoxypyridin-3-amine)
- 128702-03-4(1H-Pyrido[2,3-b][1,4]oxazin-8-amine, 2,3-dihydro-)
- 105544-36-3(7-Bromo-1H-pyrido2,3-b1,4oxazin-2(3H)-one)
- 2169906-55-0(7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine)
- 1257553-90-4(N-(5-Bromo-2-methoxypyridin-3-yl)acetamide)
- 1186658-27-4(7-Bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one)
- 1203499-17-5(6-Bromo-2,3-dihydro-1H-pyrido2,3-b1,4oxazine)
- 886373-03-1(5-bromo-2-propoxypyridin-3-amine)
- 1112193-37-9(1H,2H,3H-pyrido[2,3-b][1,4]oxazine)
- 1250146-54-3(5-Bromo-2-(propan-2-yloxy)pyridin-3-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:946121-78-4)7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Purezza:99%
Quantità:5g
Prezzo ($):615.0